4-(Benzyloxy)benzene-1-sulfinicacid
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Overview
Description
4-(Benzyloxy)benzene-1-sulfinicacid is an organic compound characterized by a benzene ring substituted with a phenylmethoxy group and a sulfinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)benzene-1-sulfinicacid typically involves the reaction of phenylmethoxybenzene with a sulfinic acid derivative under controlled conditions. One common method includes the use of sulfinyl chloride in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)benzene-1-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are used under controlled conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(Benzyloxy)benzene-1-sulfinicacid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)benzene-1-sulfinicacid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the phenylmethoxy group can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
4-Methoxybenzenesulfinic acid: Similar structure but lacks the phenyl group.
4-Phenylbenzenesulfinic acid: Similar structure but lacks the methoxy group.
4-Methoxybenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfinic acid group.
Properties
IUPAC Name |
4-phenylmethoxybenzenesulfinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c14-17(15)13-8-6-12(7-9-13)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLKJNJDFYSQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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